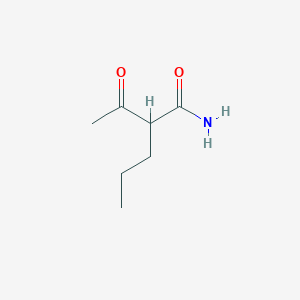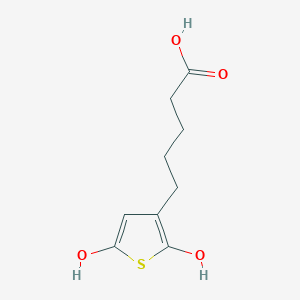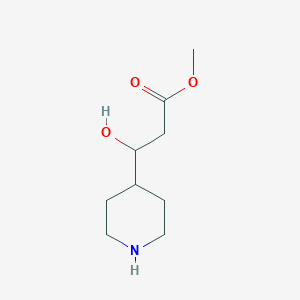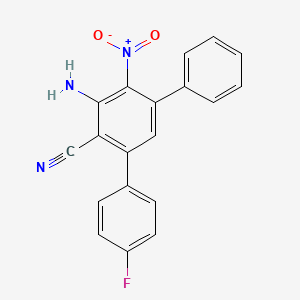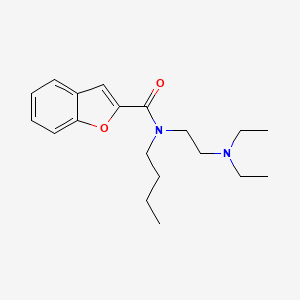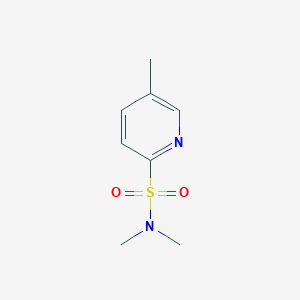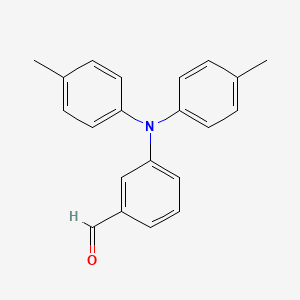
6-Nonynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nonynoic acid is an organic compound with the molecular formula C9H14O2 It is a nine-carbon fatty acid with a triple bond between the sixth and seventh carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nonynoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-nonyn-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of nitriles. For example, 6-nonynonitrile can be hydrolyzed in the presence of a strong acid or base to yield this compound. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Nonynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form carboxylic acids or ketones.
Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The carboxyl group in this compound can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Alcohols or amines in the presence of a dehydrating agent like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Esters, amides
Scientific Research Applications
6-Nonynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique triple bond makes it a valuable intermediate in organic synthesis.
Biology: Researchers study its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 6-Nonynoic acid involves its interaction with various molecular targets and pathways. Its triple bond allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A saturated fatty acid with the molecular formula C9H18O2. Unlike 6-Nonynoic acid, it lacks a triple bond, making it less reactive in certain chemical reactions.
Octynoic acid: An eight-carbon fatty acid with a triple bond. It shares some chemical properties with this compound but has a shorter carbon chain.
Decynoic acid: A ten-carbon fatty acid with a triple bond. It has similar reactivity to this compound but with a longer carbon chain.
Uniqueness of this compound
This compound’s unique structure, featuring a triple bond at the sixth carbon, gives it distinct chemical properties. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry. Its ability to undergo diverse chemical reactions sets it apart from similar compounds, providing researchers with a versatile tool for scientific exploration.
Properties
CAS No. |
56630-31-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
non-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2,5-8H2,1H3,(H,10,11) |
InChI Key |
JYHVTTAHMRXBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


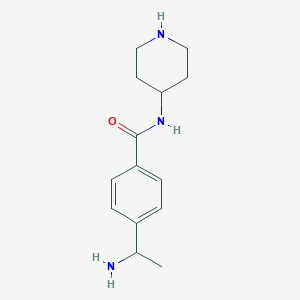
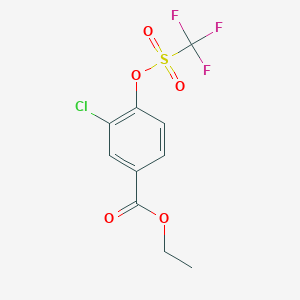
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
